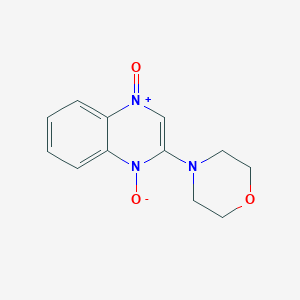
2-Morfolinylquioxaline 1,4-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Morfolinylquioxaline 1,4-dioxide is a heterocyclic compound that belongs to the class of quinoxaline 1,4-dioxides. These compounds are known for their diverse biological activities and have been the focus of extensive research in medicinal chemistry. The presence of the N-oxide group in the structure contributes to its unique chemical properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Morfolinylquioxaline 1,4-dioxide typically involves the reaction of quinoxaline derivatives with appropriate oxidizing agents. One common method includes the oxidation of quinoxaline using hydrogen peroxide or peracids under controlled conditions . The reaction conditions often require specific temperatures and pH levels to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve efficient production. The use of catalysts and advanced purification techniques ensures the compound meets the required industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Morfolinylquioxaline 1,4-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the N-oxide group makes it susceptible to reduction reactions, where it can be converted back to the parent quinoxaline compound .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include hydrogen peroxide, peracids, and reducing agents such as sodium borohydride. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction reactions typically yield the parent quinoxaline compound, while oxidation reactions may produce various oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
2-Morfolinylquioxaline 1,4-dioxide has a wide range of scientific research applications due to its diverse biological activities. It has been studied for its potential use in the development of antibacterial, antitumor, antifungal, and antiparasitic agents . In chemistry, it serves as a valuable intermediate for the synthesis of other heterocyclic compounds. In biology and medicine, it is investigated for its potential therapeutic applications, including the treatment of bacterial infections, cancer, and parasitic diseases .
Wirkmechanismus
The mechanism of action of 2-Morfolinylquioxaline 1,4-dioxide involves its interaction with various molecular targets and pathways. The N-oxide group in the compound can undergo bioreduction, leading to the generation of reactive oxygen species (ROS). These ROS can cause damage to cellular components, such as DNA, proteins, and lipids, leading to cell death . The compound’s ability to generate ROS is a key factor in its antibacterial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
2-Morfolinylquioxaline 1,4-dioxide can be compared with other quinoxaline 1,4-dioxides, such as 6-chloro-2-quinoxalinecarboxylic acid 1,4-dioxide and 2-methylquinoxaline-1,4-dioxide . These compounds share similar structural features and biological activities but differ in their specific substituents and the extent of their activities.
Eigenschaften
CAS-Nummer |
64572-23-2 |
|---|---|
Molekularformel |
C12H13N3O3 |
Molekulargewicht |
247.25 g/mol |
IUPAC-Name |
3-morpholin-4-yl-4-oxidoquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C12H13N3O3/c16-14-9-12(13-5-7-18-8-6-13)15(17)11-4-2-1-3-10(11)14/h1-4,9H,5-8H2 |
InChI-Schlüssel |
LESXVCJYFMQZMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1C2=C[N+](=O)C3=CC=CC=C3N2[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


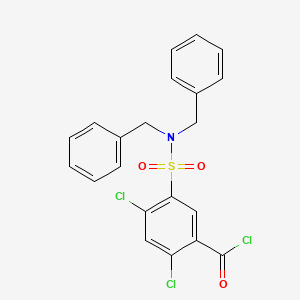

![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
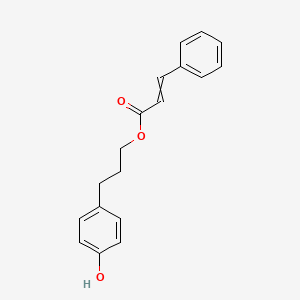


![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)
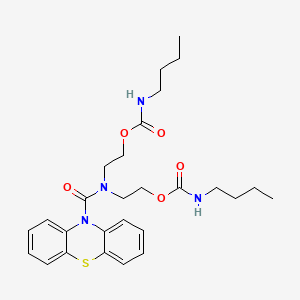
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
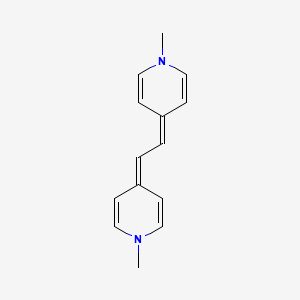
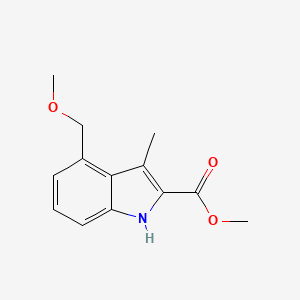
![12-Azabicyclo[9.2.1]tetradec-1(14)-en-13-one](/img/structure/B14492324.png)
![3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14492327.png)
